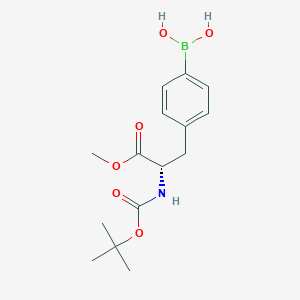

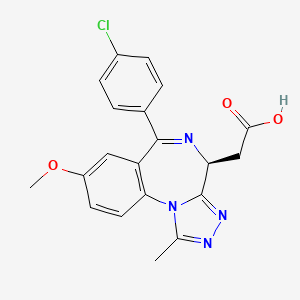

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boronic acids are compounds that have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Molecular Structure Analysis

Boronic acids and boronic acid analogs have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .Chemical Reactions Analysis

Boronic acids have been shown to be effective sensors for various saccharides, polysaccharides, glycoproteins, glycated proteins, and dopamine . They are also investigated as reversible covalent inhibitors .Physical and Chemical Properties Analysis

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols . In boronic acid-containing thermoresponsive hydrogels, the binding of glucose or fructose with boronic acid units along the hydrogel backbone causes an increase in the hydrophilicity of the hydrogel, resulting in gel swelling .科学的研究の応用

Enzyme Inhibition : It has been utilized in the synthesis of compounds that inhibit L-aromatic amino acid decarboxylase, an enzyme involved in neurotransmitter synthesis (Ahmad, Phillips, & Stammer, 1992).

Synthesis of Radioactive Tracers : The compound plays a role in the synthesis of iodonium salts, which are precursors for the synthesis of fluorine-18 labeled amino acids used in positron emission tomography (PET) imaging (Zhou Pan-hon, 2015).

Catalysis : It is involved in catalytic processes, such as the N-tert-butoxycarbonylation of amines, which is a key reaction in organic synthesis and peptide chemistry (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Peptide Synthesis : It is used in the synthesis of peptides, particularly in the introduction of chiral centers and protecting groups in amino acids, which are essential for synthesizing complex peptides (Mazaleyrat et al., 2005).

Synthesis of Functionalized Amino Acids : The compound is employed in creating new functionalized amino acid derivatives, which have potential applications in designing anticancer agents (Kumar et al., 2009).

Asymmetric Synthesis : It is also used in the asymmetric synthesis of bioactive molecules, playing a role in creating enantiomerically pure compounds (Pajouhesh & Curry, 1998).

作用機序

In terms of pharmacokinetics, the ADME properties of boronic acids can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of other functional groups can all influence its absorption, distribution, metabolism, and excretion .

The action environment can also greatly influence the efficacy and stability of boronic acids. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity and stability of boronic acids .

将来の方向性

The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This could point to a potential catalytic activity of boronic acids in the GBB-3CR as a Brønsted acid . There is a need for greater understanding of the structure–reactivity relationships that govern binding affinity to diols .

特性

IUPAC Name |

[4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSWULUDYAPFHU-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)

![N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2576548.png)

![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)

![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)

![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)